(3-Methylisoquinolin-4-yl)methanol
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Overview
Description
(3-Methylisoquinolin-4-yl)methanol is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and organic synthesis. The molecular formula of this compound is C11H11NO, and it features a methanol group attached to the 4-position of the 3-methylisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-4-yl)methanol typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, cyclizing under acidic conditions . These methods often require strong acids or bases as catalysts and are prone to forming isomers and side products.
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, may involve the use of metal catalysts or catalyst-free processes in water . These methods aim to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3-Methylisoquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
(3-Methylisoquinolin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methylisoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Isoquinoline: The parent compound of (3-Methylisoquinolin-4-yl)methanol, known for its wide range of biological activities.
3-Methylisoquinoline: A closely related compound with similar chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Uniqueness: this compound is unique due to the presence of the methanol group at the 4-position, which can influence its reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-methylisoquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11(7-13)10-5-3-2-4-9(10)6-12-8/h2-6,13H,7H2,1H3 |
InChI Key |
AGQVYVQCQVZFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)CO |
Origin of Product |
United States |
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